N-(3-Amino-2,2-difluoropropyl)-2-nitrobenzene-1-sulfonamide
Description
N-(3-Amino-2,2-difluoropropyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group attached to a 3-amino-2,2-difluoropropylamine backbone. The nitro group at the benzene ring may further influence electronic properties, affecting binding interactions with biological targets.
Properties
Molecular Formula |
C9H11F2N3O4S |
|---|---|
Molecular Weight |
295.27 g/mol |
IUPAC Name |
N-(3-amino-2,2-difluoropropyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H11F2N3O4S/c10-9(11,5-12)6-13-19(17,18)8-4-2-1-3-7(8)14(15)16/h1-4,13H,5-6,12H2 |
InChI Key |
GZDMOYMIJHQNIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC(CN)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2,2-difluoropropyl)-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-amino-2,2-difluoropropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2,2-difluoropropyl)-2-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(3-Amino-2,2-difluoropropyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-(3-Amino-2,2-difluoropropyl)-2-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of fluorine atoms enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally related sulfonamides, focusing on substituent effects and reported biological activities.
Key Structural Analogues
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride Substituents: Chloro-naphthalenesulfonamide with an aminopropyl chain. The chlorine atom may contribute to halogen bonding in target interactions.
5-Amino-2-chlorobenzenesulfonamide Substituents: Chloro and amino groups on a benzenesulfonamide core. Properties: The amino group at the 5-position introduces polarity, while the chloro group at the 2-position may sterically hinder rotational freedom, affecting binding specificity.
Comparative Analysis
| Compound | Core Structure | Substituents | Key Functional Attributes |
|---|---|---|---|
| N-(3-Amino-2,2-difluoropropyl)-2-nitrobenzene-1-sulfonamide | Benzenesulfonamide | 2-NO₂, 3-amino-2,2-difluoropropyl | Enhanced metabolic stability (due to difluoro), electron-withdrawing nitro group |
| N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride | Naphthalenesulfonamide | 5-Cl, aminopropyl | Increased lipophilicity, halogen-mediated target interactions |
| 5-Amino-2-chlorobenzenesulfonamide | Benzenesulfonamide | 5-NH₂, 2-Cl | Polar amino group, steric effects from chloro |
Research Findings :
- Fluorine vs. Chlorine: The difluoropropyl chain in the target compound likely reduces metabolic oxidation compared to non-fluorinated analogues (e.g., aminopropyl chains), as seen in fluorinated protease inhibitors .
- Biological Activity: While N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride has shown activity in kinase inhibition assays (unpublished data, HR103278), the target compound’s nitro group could redirect selectivity toward nitroreductase-associated pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
